molecular formula C16H27NO4 B11834629 Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate

Cat. No.: B11834629
M. Wt: 297.39 g/mol
InChI Key: NVXHINMNNKUZKT-UHFFFAOYSA-N
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Description

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[222]octan-1-yl)acetate is a complex organic compound featuring a bicyclo[222]octane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of the bicyclo[2.2.2]octane core with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane core can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate is unique due to the presence of the tert-butoxycarbonyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]acetate

InChI

InChI=1S/C16H27NO4/c1-14(2,3)21-13(19)17-16-8-5-15(6-9-16,7-10-16)11-12(18)20-4/h5-11H2,1-4H3,(H,17,19)

InChI Key

NVXHINMNNKUZKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CC(=O)OC

Origin of Product

United States

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